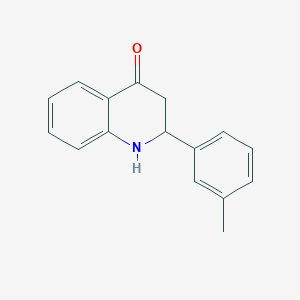
2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮是一种有机化合物,属于喹啉酮类。该化合物具有一个喹啉核心结构,并在其上连接了一个甲苯基。喹啉酮以其多样的生物活性而闻名,并经常被研究用于其潜在的治疗应用。
准备方法
合成路线和反应条件
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮的合成通常涉及在特定条件下对适当前体的环化。一种常见的方法是波瓦洛夫反应,该反应涉及在酸催化剂存在下,将苯胺衍生物与醛和烯烃缩合。反应条件通常包括使用乙醇或乙酸等溶剂,温度范围从室温到回流条件。
工业生产方法
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮的工业生产可能涉及上述合成路线的优化版本。大规模生产通常需要使用连续流动反应器和自动化系统来确保一致的质量和产量。催化剂和溶剂的选择对于最大程度地降低成本和环境影响至关重要。
化学反应分析
反应类型
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应可以将其转化为二氢喹啉衍生物。
取代: 亲电和亲核取代反应可以在喹啉核心上引入不同的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如硼氢化钠和氢化铝锂经常被使用。
取代: 在回流或室温等条件下使用卤素、卤代烷和磺酰氯等试剂。
主要产物
这些反应形成的主要产物包括各种取代的喹啉和二氢喹啉,它们可以具有不同的生物学和化学性质。
科学研究应用
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮具有多种科学研究应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物正在研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗多种疾病的治疗剂的潜力。
工业: 它用于开发染料、颜料和其他工业化学品。
作用机制
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮的作用机制涉及它与特定分子靶标和途径的相互作用。例如,它可能抑制某些酶或受体,从而导致其生物学效应。确切的分子靶标和途径可能因具体应用和化合物的结构而异。
相似化合物的比较
类似化合物
2-苯基喹啉: 结构相似,但具有苯基而不是甲苯基。
2-(对甲苯基)喹啉: 相似,但甲苯基在对位。
2-(邻甲苯基)喹啉: 相似,但甲苯基在邻位。
独特性
2-(间甲苯基)-2,3-二氢喹啉-4(1H)-酮由于其特定的取代模式而具有独特性,这可以影响其化学反应性和生物活性。甲苯基的间位可以导致与邻位和对位异构体相比不同的空间和电子效应。
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)15-10-16(18)13-7-2-3-8-14(13)17-15/h2-9,15,17H,10H2,1H3 |
InChI 键 |
DVMPZBSEQWGQTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2CC(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
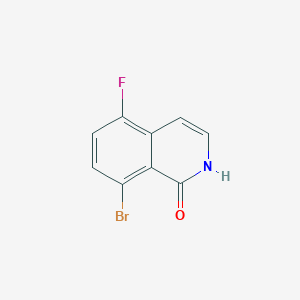
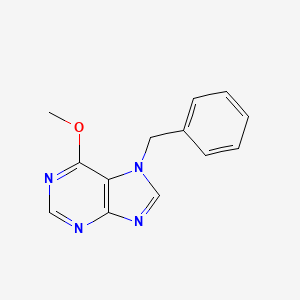

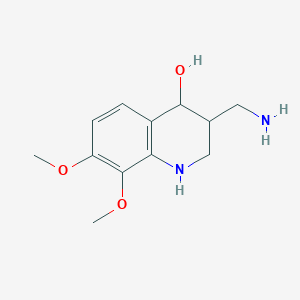


![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)

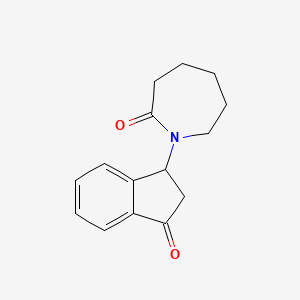
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
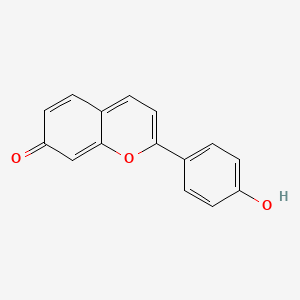
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
